

# Assessing the Safety Profile of ACT-451840 Relative to Existing Antimalarials

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                  |           |
|----------------------|------------------|-----------|
| Compound Name:       | (Rac)-ACT-451840 |           |
| Cat. No.:            | B3420639         | Get Quote |

A Comparative Guide for Researchers and Drug Development Professionals

The emergence of drug-resistant malaria parasites necessitates the development of new antimalarial agents with favorable safety profiles. This guide provides a comparative assessment of the safety of ACT-451840, a novel antimalarial candidate, relative to established antimalarial drugs. The information is compiled from preclinical studies and clinical trials to support informed decisions in drug development and research.

## **Executive Summary**

ACT-451840 has demonstrated a promising safety and tolerability profile in early clinical development. Preclinical studies revealed no significant safety concerns, and the first-in-human clinical trial indicated that the compound is well-tolerated in healthy male subjects. The most frequently reported adverse event was headache, with no serious adverse events leading to discontinuation of the study.[1][2] This profile, particularly the lack of significant cardiovascular or neuropsychiatric signals in early studies, positions ACT-451840 as a potentially safer alternative to some existing antimalarials known for such adverse effects.

## **Comparative Safety Data**

The following tables summarize the reported adverse events for ACT-451840 and a selection of commonly used antimalarial drugs. The data is compiled from clinical trial publications and drug information resources. It is important to note that the incidence of adverse events can vary depending on the population, dosage, and duration of treatment.



Check Availability & Pricing

| Table 1: Non-Serious Adverse Events Reported for ACT-451840 and Comparator Antimalarials |
|------------------------------------------------------------------------------------------|
|------------------------------------------------------------------------------------------|



| Adverse<br>Event                | ACT- 451840 (single ascendin g doses) [1][2] | Artemeth<br>er-<br>Lumefant<br>rine[3] | Mefloquin<br>e                   | Chloroqui<br>ne | Atovaquo<br>ne-<br>Proguanil | Doxycycli<br>ne    |
|---------------------------------|----------------------------------------------|----------------------------------------|----------------------------------|-----------------|------------------------------|--------------------|
| Gastrointes<br>tinal            |                                              |                                        |                                  |                 |                              |                    |
| Nausea                          | Not<br>Reported                              | Common                                 | Very<br>Common<br>(up to<br>82%) | Common          | Common<br>(3-12%)            | Common<br>(4-33%)  |
| Vomiting                        | Not<br>Reported                              | Common                                 | Common<br>(up to 3%)             | Common          | Common<br>(1-12%)            | Common<br>(4-8%)   |
| Diarrhea                        | Not<br>Reported                              | Common                                 | Common                           | Common          | Common<br>(4-8%)             | Common<br>(6-7.5%) |
| Abdominal<br>Pain               | Not<br>Reported                              | Common                                 | Common                           | Common          | Common<br>(5-17%)            | Common<br>(12-33%) |
| Neurologic<br>al                |                                              |                                        |                                  |                 |                              |                    |
| Headache                        | Most<br>Frequent<br>AE (2<br>subjects)       | Very<br>Common                         | Common<br>(up to<br>73%)         | Common          | Common<br>(4-17%)            | Common             |
| Dizziness                       | Not<br>Reported                              | Common                                 | Very<br>Common<br>(up to<br>96%) | Common          | Common<br>(2-5%)             | Common             |
| Insomnia/S<br>leep<br>Disorders | Not<br>Reported                              | Common                                 | Common                           | Common          | Common                       | Not<br>Reported    |



| Dermatolo<br>gical         |                 |                 |                 |                 |                 |                 |
|----------------------------|-----------------|-----------------|-----------------|-----------------|-----------------|-----------------|
| Rash                       | Not<br>Reported | Common          | Common          | Common          | Not<br>Reported | Common          |
| Pruritus<br>(Itching)      | Not<br>Reported | Common          | Not<br>Reported | Common          | Not<br>Reported | Common          |
| Photosensi<br>tivity       | Not<br>Reported | Not<br>Reported | Not<br>Reported | Not<br>Reported | Not<br>Reported | Common          |
| Other                      |                 |                 |                 |                 |                 |                 |
| Anorexia                   | Not<br>Reported | Common          | Common          | Not<br>Reported | Common<br>(5%)  | Not<br>Reported |
| Asthenia<br>(Weakness<br>) | Not<br>Reported | Common          | Not<br>Reported | Not<br>Reported | Not<br>Reported | Not<br>Reported |
| Myalgia/Art<br>hralgia     | Not<br>Reported | Common          | Not<br>Reported | Not<br>Reported | Not<br>Reported | Not<br>Reported |

Table 2: Serious Adverse Events and Key Safety Concerns



| Drug                    | Key Serious Adverse Events and Safety<br>Concerns                                                                                                                                                                                                 |
|-------------------------|---------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| ACT-451840              | No serious adverse events leading to discontinuation were reported in the first-in-human study.                                                                                                                                                   |
| Artemether-Lumefantrine | Potential for QT interval prolongation, though serious cardiac events are rare. Delayed hemolytic anemia has been reported, primarily after treatment for severe malaria.                                                                         |
| Mefloquine              | Significant risk of neuropsychiatric adverse events, including anxiety, paranoia, depression, hallucinations, and psychosis, which can persist after discontinuing the drug. Contraindicated in patients with a history of psychiatric disorders. |
| Chloroquine             | Cardiotoxicity (cardiomyopathy, QT prolongation, ventricular arrhythmias) with long-term or high-dose use. Retinopathy and macular degeneration are potential irreversible side effects with prolonged use.                                       |
| Atovaquone-Proguanil    | Generally well-tolerated with rare serious adverse events. Rare cases of seizures and psychotic events have been reported, but a causal relationship is not established.                                                                          |
| Doxycycline             | Esophageal ulceration can occur if not taken with sufficient fluid. Contraindicated in pregnancy and children under 8 years old due to effects on bone and teeth development.                                                                     |

## **Experimental Protocols**

Detailed methodologies for key safety assessment experiments are crucial for the interpretation and comparison of safety data. Below are summaries of standard protocols for non-clinical safety studies relevant to the evaluation of antimalarial drugs.



## **Cardiovascular Safety Assessment (in vivo)**

- Objective: To assess the potential for a test compound to affect cardiovascular parameters, including blood pressure, heart rate, and cardiac electrical activity (ECG).
- Methodology:
  - Animal Model: Typically conducted in conscious, telemetered dogs or non-human primates.
  - Drug Administration: The test compound is administered orally or intravenously at multiple dose levels, including a therapeutic dose and multiples of the anticipated clinical exposure.
  - Data Collection: Continuous monitoring of cardiovascular parameters via surgically implanted telemetry devices before and after drug administration. ECG waveforms are analyzed for changes in intervals (e.g., PR, QRS, QT), with particular attention to QT interval prolongation, which can be a marker for proarrhythmic risk.
  - Analysis: The data are compared to a vehicle control group to determine any statistically significant, dose-dependent effects of the test compound.

## In Vitro Genotoxicity Assays

- Objective: To evaluate the potential of a test compound to induce genetic mutations or chromosomal damage.
- Bacterial Reverse Mutation Test (Ames Test):
  - Principle: This test uses several strains of Salmonella typhimurium and Escherichia coli
    with mutations in genes involved in histidine or tryptophan synthesis, respectively. A
    positive result indicates that the test substance causes a reversion to the wild-type,
    allowing the bacteria to grow on a medium lacking the specific amino acid.
  - Procedure: The bacterial strains are exposed to the test compound at various concentrations, with and without a metabolic activation system (S9 mix from rat liver). The number of revertant colonies is counted and compared to a negative control.
- In Vitro Mammalian Cell Micronucleus Test (OECD 487):



- Principle: This assay detects damage to chromosomes or the mitotic apparatus.
   Micronuclei are small, extranuclear bodies containing chromosomal fragments or whole chromosomes that were not incorporated into the daughter nuclei during cell division.
- Procedure: Cultured mammalian cells (e.g., CHO, V79, TK6) are exposed to the test compound. After treatment, the cells are harvested, and the frequency of micronuclei in interphase cells is determined. Cytochalasin B is often used to block cytokinesis, resulting in binucleated cells, which makes it easier to identify cells that have undergone one division.

## hERG (human Ether-à-go-go-Related Gene) Assay

- Objective: To assess the potential of a test compound to inhibit the hERG potassium channel, which can lead to QT interval prolongation and an increased risk of Torsades de Pointes, a life-threatening cardiac arrhythmia.
- Methodology (Patch-Clamp Electrophysiology):
  - Cell Line: A mammalian cell line (e.g., HEK293, CHO) stably expressing the hERG channel is used.
  - Procedure: The whole-cell patch-clamp technique is employed to measure the ionic current flowing through the hERG channels in a single cell. The test compound is applied at various concentrations, and the degree of channel inhibition is measured.
  - Analysis: The concentration-response curve is used to determine the IC50 value, which is
    the concentration of the compound that causes 50% inhibition of the hERG current. This
    value is then compared to the expected therapeutic plasma concentrations to assess the
    risk.

## Signaling Pathways and Experimental Workflows

The following diagrams illustrate key concepts related to the safety assessment of antimalarial drugs.





#### Click to download full resolution via product page

#### Preclinical Safety Assessment Workflow





Click to download full resolution via product page

#### Mechanism of Quinoline-Induced Cardiotoxicity



Click to download full resolution via product page

Hypothesized Pathway for Mefloquine Neurotoxicity

## Conclusion

Based on the available preclinical and early clinical data, ACT-451840 exhibits a favorable safety profile compared to several existing antimalarial drugs. Its good tolerability, with only mild adverse events reported in the first-in-human study, is a significant advantage. The absence of early signals for cardiotoxicity or significant neuropsychiatric effects is particularly noteworthy. As ACT-451840 progresses through further clinical development, a more comprehensive understanding of its safety in diverse patient populations will be established. Continued rigorous safety monitoring will be essential to fully characterize its risk-benefit profile as a potential new treatment for malaria.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Mefloquine Assessment of Long-Term Health Effects of Antimalarial Drugs When Used for Prophylaxis - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. First-in-Humans Study of the Safety, Tolerability, and Pharmacokinetics of ACT-451840, a New Chemical Entity with Antimalarial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Artemether / Lumefantrine Side Effects: Common, Severe, Long Term [drugs.com]
- To cite this document: BenchChem. [Assessing the Safety Profile of ACT-451840 Relative to Existing Antimalarials]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3420639#assessing-the-safety-profile-of-act-451840-relative-to-existing-antimalarials]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com